molecular formula C16H22N4O B2472659 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea CAS No. 1207002-81-0

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea

Cat. No. B2472659
CAS RN: 1207002-81-0
M. Wt: 286.379
InChI Key: OPAVEEXVUKHSEI-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DMPEP, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and physiological effects.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis of new pyrazolopyridines derived from 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one has been explored for their antioxidant, antitumor, and antimicrobial activities. This method highlights the versatility of dimethylamino derivatives in generating compounds with significant biological properties, showcasing their application in medicinal chemistry for the development of potential therapeutic agents (El‐Borai et al., 2013).

Non-linear Optical Materials

A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reveals its potential application as a non-linear optical (NLO) material. This compound, characterized by spectroscopic techniques and theoretical findings, demonstrates significant shifts indicating the formation of dimers in the solid state and showcasing its utility in creating new heterocyclic compounds for NLO applications (Singh et al., 2014).

Polymerization Chain End Functionalization

The synthesis of 1,1-bis(4-dimethylamino)phenyl)ethylene through a Wittig-type reaction and its application in terminally functionalized polymers highlight its use in material science. The success of this synthesis opens pathways for creating polymers with specific end-group functionalities, which can lead to advances in polymer chemistry and material applications (Kim et al., 1998).

G-Quadruplex DNA Stabilization

Research on pyridyl polyoxazoles, including a derivative with a 2-(dimethylamino)ethyl chain, has shown potential in stabilizing G-quadruplex DNA. This application is crucial for developing anticancer strategies, as these compounds exhibit excellent cytotoxic activity and selectivity, offering a pathway for new cancer therapies (Blankson et al., 2013).

properties

IUPAC Name

1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h4-11,15H,12H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVEEXVUKHSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea

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